3-Cyclopropyl-3-oxopropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

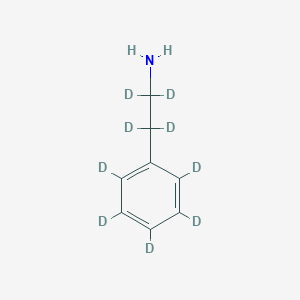

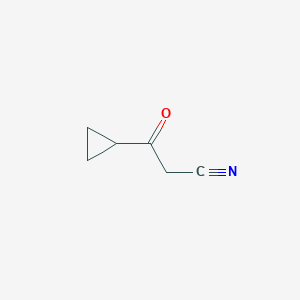

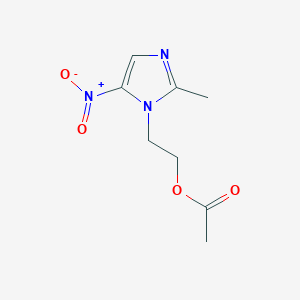

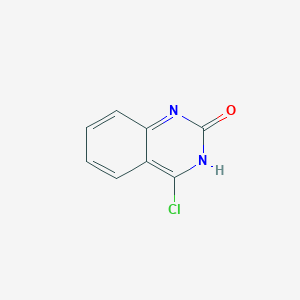

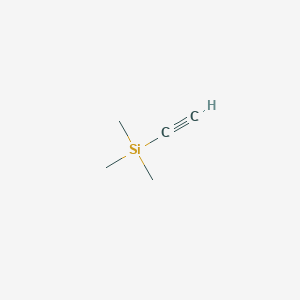

3-Cyclopropyl-3-oxopropanenitrile is a chemical compound that belongs to the broader class of organic compounds known as nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N), attached to a carbon-containing chain. In the case of 3-Cyclopropyl-3-oxopropanenitrile, the cyano group is attached to a cyclopropyl group, making it an interesting subject for chemical synthesis and analysis due to its unique structural features.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds often involves strategies that leverage the reactivity of cyclopropane rings. For instance, the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride can yield trisubstituted oxazoles, demonstrating the potential for cyclopropane derivatives to undergo transformation into complex structures through conjugate addition and cyclization mechanisms (Selvi & Srinivasan, 2014). Additionally, donor-acceptor cyclopropanes have been shown to react with nitrile imines generated in situ, leading to tetrahydropyridazines, which highlights a [3 + 3]-cycloaddition approach for cyclopropane utilization (Garve et al., 2016).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including those related to 3-Cyclopropyl-3-oxopropanenitrile, is characterized by the cyclopropane ring—a three-membered carbon ring. This structure imposes strain due to the angle tension from the deviation from the ideal sp^3 hybridized carbon bond angle of 109.5°. The cyclopropyl group's presence affects the electronic properties of adjacent functional groups, such as nitriles, influencing reactivity and stability.

Chemical Reactions and Properties

Cyclopropane derivatives engage in a variety of chemical reactions, exploiting the strained ring system for synthetic utility. For example, the TfOH-catalyzed formal [3 + 2] cycloaddition of cyclopropane 1,1-diesters with nitriles is a reaction that showcases the reactivity of cyclopropane rings, leading to the formation of 1-pyrrolines, which are valuable intermediates in organic synthesis (Cui, Ren, & Wang, 2014).

Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactivity

A streamlined method was introduced for synthesizing 3-oxopropanenitriles, including derivatives of 3-Cyclopropyl-3-oxopropanenitrile, through electrophilic cyanoacetylation of heterocyclic compounds, highlighting the compound's role as a precursor in diverse synthetic routes (Andicsová-Eckstein et al., 2016). In a related study, manganese(III) acetate-based oxidative cyclizations were explored, leading to the formation of 4,5-dihydrofuran-3-carbonitriles, demonstrating the compound's utility in constructing complex heterocyclic structures (Yılmaz et al., 2005). These findings are supported by further research into radical cyclization reactions involving 3-oxopropanenitriles and alkenes, using cerium(IV) ammonium nitrate, to efficiently produce 4,5-dihydrofurans (Yılmaz, 2011).

Role in Drug Molecule Development

The incorporation of the cyclopropyl ring, a key structural element of 3-Cyclopropyl-3-oxopropanenitrile, has been increasingly employed in drug development, transitioning candidates from preclinical to clinical stages. The cyclopropyl ring's unique properties, such as enhanced π-character of C-C bonds and shorter, stronger C-H bonds compared to alkanes, contribute significantly to potency enhancement and reduction of off-target effects in drug molecules (Talele, 2016).

Safety And Hazards

3-Cyclopropyl-3-oxopropanenitrile is classified as acutely toxic, with hazards including toxicity if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash thoroughly with water .

Propriétés

IUPAC Name |

3-cyclopropyl-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c7-4-3-6(8)5-1-2-5/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDARMQNRQJBGQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431006 |

Source

|

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-3-oxopropanenitrile | |

CAS RN |

118431-88-2 |

Source

|

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)